4-(1-Pyrrolidinylmethyl)-4-piperidinol

Overview

Description

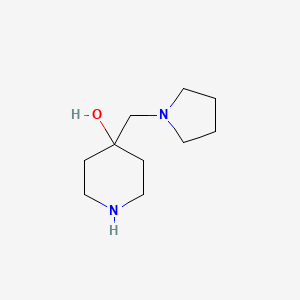

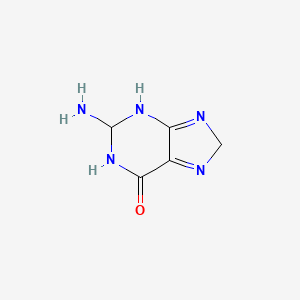

“4-(1-Pyrrolidinylmethyl)-4-piperidinol” is a chemical compound with the empirical formula C10H20N2 . It is a heterocyclic compound that is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

A variety of 4(1-pyrrolidinyl) piperidine analogs with variable substituents on the phenyl ring of the phenacyl moiety were synthesized and evaluated for their analgesic inhibitory potential . The synthetic compounds exhibit significant to highly significant analgesic activity .Molecular Structure Analysis

The molecular weight of “this compound” is 168.28 . The SMILES string representation of the molecule is C1CCN(C1)CC2CCNCC2 .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 168.28 . The InChI key for the compound is NMCMCSHJONWGMS-UHFFFAOYSA-N .Scientific Research Applications

Hydroaminomethylation

Hamers et al. (2009) studied the hydroaminomethylation of 1-octene and piperidine, utilizing a pyrrole-substituted phosphine ligand. This process resulted in high activities and selectivities, indicating the potential utility of 4-(1-Pyrrolidinylmethyl)-4-piperidinol in such reactions (Hamers et al., 2009).

Synthesis and Antiviral, Antitumor Activities

El-Subbagh et al. (2000) synthesized a series of compounds including this compound derivatives. These compounds were evaluated for their antiviral and antitumor activities, showing effectiveness against herpes simplex virus-1 and human immunodeficiency virus-1, as well as broad-spectrum antitumor activity (El-Subbagh et al., 2000).

Absorption and Fluorescence Studies

Lun̆ák et al. (2009) investigated the effect of electron-donor (piperidino) and electron-acceptor (cyano) groups on the absorption maxima of diketo-pyrrolo-pyrroles. This study provides insight into how this compound derivatives might be used in materials with specific optical properties (Lun̆ák et al., 2009).

Nitroxyl Radicals Development

Kinoshita et al. (2009) focused on developing functional nitroxyl radicals, highlighting the reactivity and potential applications of this compound in the creation of new antioxidants, contrast agents, and radical polymerizers (Kinoshita et al., 2009).

Synthesis of Functionalized Heterocycles

McMahon et al. (2015) reported the generation of the first 3,4-piperidyne, a compound related to this compound, and its use in synthesizing annulated piperidines. This research demonstrates the compound's versatility in organic synthesis (McMahon et al., 2015).

Polymer Synthesis and Catalytic Efficiency

Guendouz et al. (1988) described the synthesis of a 4-carboxy-N-(4'-pyridino) piperidine (CPP), a derivative of this compound. This study explores its applications in polymer science and catalysis (Guendouz et al., 1988).

Enantioselective Synthesis of Chiral Compounds

Liu et al. (2018) conducted research on enantioselective nickel-catalyzed intramolecular reductive cyclization of N-alkynones, using a structure similar to this compound. This process is significant for synthesizing pyrrolidine and piperidine derivatives with chiral tertiary alcohols (Liu et al., 2018).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10(3-5-11-6-4-10)9-12-7-1-2-8-12/h11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPDUDGJCYNUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651016 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942031-83-6 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea](/img/structure/B1513598.png)